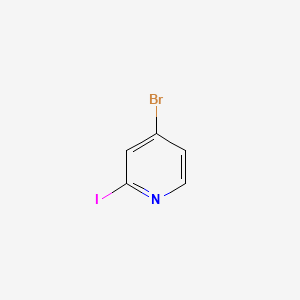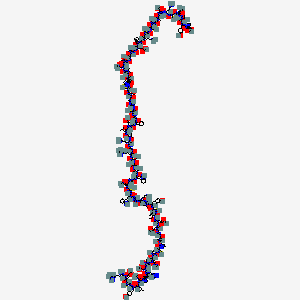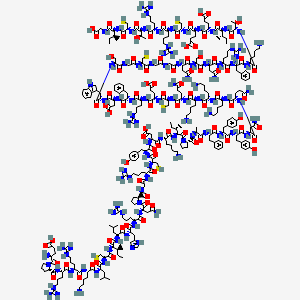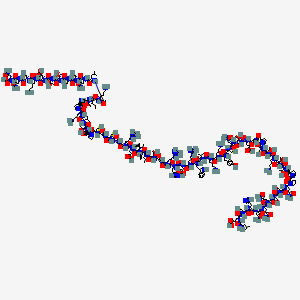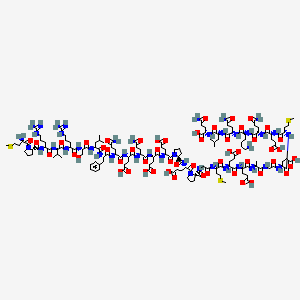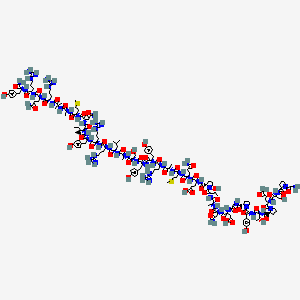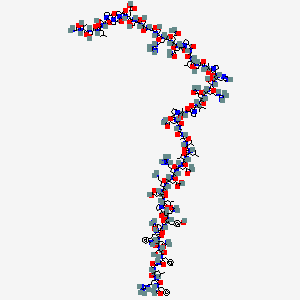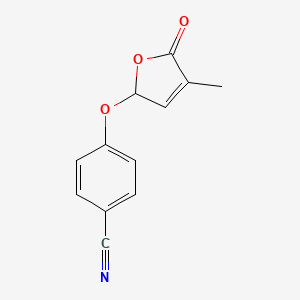
4-CN debranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CN debranone, also known as 5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a ketone derivative and is recognized for its role as a strigolactone analog, which are plant hormones involved in regulating plant architecture and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-CN debranone can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-3-methylfuran-2(5H)-one with 4-cyanophenol. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-CN debranone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
4-CN debranone has diverse applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating biological pathways related to diseases.
Mécanisme D'action
The mechanism of action of 4-CN debranone involves its interaction with specific receptor proteins in plants. It mimics the activity of natural strigolactones by binding to the DWARF14 receptor, which triggers a cascade of molecular events leading to the regulation of plant growth and development . The compound’s structure allows it to fit into the receptor’s ligand perception site, inducing conformational changes that activate downstream signaling pathways.
Comparaison Avec Des Composés Similaires
4-CN debranone is compared with other strigolactone analogs such as:
GR24: A widely used synthetic strigolactone analog with similar biological activity.
2-nitrodebranone: Exhibits higher biological activity in certain aspects of plant growth and development compared to this compound.
4-bromo debranone: Another analog with strong strigolactone-like activity in plants.
Uniqueness: this compound is unique due to its specific structural features that confer distinct biological activities. Its cyanophenoxy group enhances its stability and activity compared to other analogs, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFNYHLSDRHEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
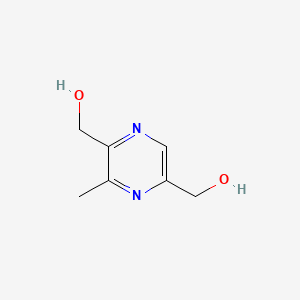
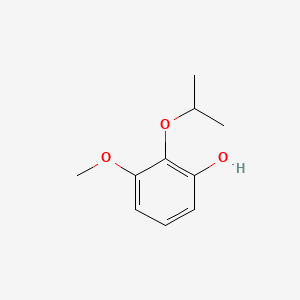
![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/no-structure.png)
